molecular formula C9H11N3O B3391590 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol CAS No. 1890813-25-8

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol

Cat. No.: B3391590
CAS No.: 1890813-25-8
M. Wt: 177.20 g/mol
InChI Key: JPILYCWDSRJQAC-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.21 g/mol . This organic building block features a fused triazolopyridine heterocyclic system, a scaffold recognized for its significant value in medicinal chemistry and materials science. Triazolopyridine derivatives are extensively investigated for their diverse biological activities and applications in biochemical and pharmaceutical research . This compound serves as a crucial synthetic intermediate for developing novel molecules. Researchers utilize this and related triazolopyridine cores in receptor-ligand interaction studies and docking processes for identifying new therapeutic agents . Furthermore, the nitrogen-rich structure of the triazolopyridine ring allows it to act as a chelating ligand , forming coordination complexes with metal ions that have potential applications as fluorescence sensors, chemosensors, or catalysts . The structural and optical properties of similar compounds, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been characterized to understand their potential in photochromic systems and their electronic behavior, which is critical for applications in organic electronics and sensor development . Intended Use and Handling: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure that the use of this product complies with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6(2)9-11-10-8-4-3-7(13)5-12(8)9/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPILYCWDSRJQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890813-25-8
Record name 3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol
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Synthetic Methodologies for 3 Propan 2 Yl 1 2 3 Triazolo 4,3 a Pyridin 6 Ol and Its Analogues

Retrosynthetic Analysis of thenih.govrsc.orgresearchgate.netTriazolo[4,3-a]pyridin-6-ol Scaffold

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the 3-(Propan-2-yl)- nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-6-ol scaffold, the primary disconnections focus on the formation of the triazole ring.

The most common retrosynthetic approach involves the disconnection of the N-N bond and the C-N bond within the triazole moiety. This leads back to two key synthons: a substituted 2-hydrazinopyridine (B147025) and a carbonyl compound or its equivalent.

Disconnection 1 (C3-N4 and N1-N2 bonds): This is the most prevalent strategy. It simplifies the target molecule to 2-hydrazinylpyridin-5-ol and an isobutyric acid derivative (such as isobutyraldehyde (B47883), isobutyryl chloride, or an isobutyrimidate). The reaction between these two precursors, followed by cyclization, constructs the fused triazole ring. This pathway is suggested by the numerous synthetic methods that utilize 2-hydrazinopyridines as key intermediates. rsc.orgnih.govresearchgate.net

Disconnection 2 (N2-C3 and C8a-N1 bonds): An alternative, less common disconnection involves breaking the bonds formed from the pyridine (B92270) ring's nitrogen. This would lead to a substituted 1,2,4-triazole (B32235) that is subsequently fused to a pyridine ring precursor. However, building the triazole ring onto an existing pyridine core is generally more straightforward and widely reported.

The primary retrosynthetic pathway highlights that the synthesis hinges on the availability of a suitably substituted 2-hydrazinopyridine and a C2 synthon (a two-carbon unit with one carbon bearing the propan-2-yl group) to complete the five-membered triazole ring.

Classical and Modern Synthetic Approaches to 1,2,4-Triazolo[4,3-a]pyridines

The synthesis of the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine ring system has been extensively studied, leading to a variety of classical and modern methods. These approaches primarily revolve around the cyclization of 2-pyridyl hydrazine (B178648) derivatives.

The cornerstone of nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine synthesis is the use of 2-hydrazinopyridine as a nucleophilic building block. This intermediate can react with a range of electrophiles to form a precursor that subsequently cyclizes to the desired fused ring system. researchgate.net A mild and efficient one-pot synthesis involves the reaction of 2-hydrazinopyridine with substituted aldehydes at room temperature. rsc.orgresearchgate.net Other methods involve reacting 2-hydrazinopyridines with ethyl imidates or isothiocyanates. researchgate.netorganic-chemistry.org An alternative strategy involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by dehydration. researchgate.netorganic-chemistry.org

Table 1: Selected Cyclization Reactions for nih.govrsc.orgresearchgate.netTriazolo[4,3-a]pyridine Synthesis
Reactant 1Reactant 2Key TransformationReference
2-HydrazinopyridineAldehydesCondensation followed by oxidative cyclization rsc.orgresearchgate.net
2-HydrazinopyridineEthyl ImidatesCyclization under mild acidic conditions researchgate.net
2-ChloropyridineAcid HydrazidesPalladium-catalyzed coupling followed by dehydrative cyclization organic-chemistry.org
2-HydrazinopyridineIsothiocyanatesElectrochemically induced desulfurative cyclization to form 3-amino derivatives organic-chemistry.org

A widely employed strategy for synthesizing the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine core involves the condensation of a 2-hydrazinopyridine with an aldehyde to form a 2-pyridylhydrazone intermediate. mdpi.com This intermediate does not cyclize spontaneously but requires an oxidative step to form the crucial N-N bond of the triazole ring. researchgate.netnih.gov This two-step, one-pot process is highly versatile and accommodates a variety of substrates. nih.gov

Several oxidizing agents have been successfully used for this transformation, each with its own advantages regarding reaction conditions and substrate scope. Common oxidants include iodine, N-chlorosuccinimide (NCS), and ruthenium(III) chloride/Oxone. nih.govresearchgate.netmdpi.com The choice of oxidant can be critical for achieving high yields and purity.

Table 2: Comparison of Oxidizing Agents for 2-Pyridylhydrazone Cyclization
Oxidizing AgentTypical ConditionsAdvantagesReference
Iodine (I₂)Often used with a base (e.g., K₂CO₃) in solvents like DMSO or DMFTransition-metal-free, broadly applicable, scalable nih.gov
N-Chlorosuccinimide (NCS)Mild conditions (e.g., DMF at 0 °C)High yields, very mild conditions, operationally convenient mdpi.com
RuCl₃/OxoneCatalytic RuCl₃ with Oxone as the terminal oxidantEfficient, chemoselective C-N bond formation researchgate.net
Sodium Hypochlorite (NaOCl)Ethanol solventClean, green approach researchgate.net

The synthesis of fused triazolopyridines can potentially yield two different regioisomers: the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine and the thermodynamically more stable nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine. The initially formed [4,3-a] isomer can rearrange to the [1,5-a] isomer under certain conditions, a process known as the Dimroth rearrangement. researchgate.netnih.gov

This rearrangement is often facilitated by acidic or basic conditions and is particularly pronounced when electron-withdrawing groups are present on the pyridine ring. researchgate.net Therefore, achieving regioselective synthesis of the desired [4,3-a] isomer requires careful control of reaction conditions. Mild, neutral, and often rapid reaction conditions, such as those employed in many modern oxidative cyclization methods, tend to favor the kinetic [4,3-a] product and minimize the formation of the rearranged isomer.

In recent years, synthetic methodologies have shifted towards more sustainable and efficient practices. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of triazolopyridine derivatives, often resulting in dramatically reduced reaction times and improved yields. nih.govnih.govmdpi.com For example, a palladium-catalyzed addition of hydrazides to 2-chloropyridine can be followed by a dehydration step under microwave irradiation. researchgate.netorganic-chemistry.org Catalyst-free and additive-free methods under microwave conditions have also been developed, representing a significant advancement in green chemistry. nih.gov

Green chemistry principles are also evident in the development of syntheses that utilize environmentally benign solvents and reagents. nih.govnih.gov An environmentally benign synthesis of N-fused 1,2,4-triazoles has been reported using ceric ammonium (B1175870) nitrate (B79036) as a catalyst and polyethylene (B3416737) glycol as a recyclable reaction medium. organic-chemistry.org Similarly, iodine-mediated oxidative C-N bond formation can be performed in water, offering a metal-free and scalable protocol. organic-chemistry.org

Table 3: Examples of Microwave-Assisted and Green Syntheses of Triazolopyridines
MethodologyKey FeaturesReaction TimeYieldReference
Tandem reaction of enaminonitriles and benzohydrazidesCatalyst-free, additive-free, microwave-assisted40 min - 3 hGood to excellent nih.gov
Pd-catalyzed coupling and cyclizationMicrowave-assisted dehydration stepNot specifiedNot specified organic-chemistry.org
Oxidative cyclization of amidrazones and aldehydesCeric ammonium nitrate catalyst, polyethylene glycol solventNot specifiedNot specified organic-chemistry.org

Specific Synthetic Pathways for 3-(Propan-2-yl)-nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-6-ol

While the exact synthesis of 3-(Propan-2-yl)- nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-6-ol is not explicitly detailed in the surveyed literature, a plausible synthetic route can be constructed based on the established methodologies for this class of compounds. The most logical approach would involve the cyclization of a 2-hydrazinylpyridin-5-ol intermediate.

Proposed Synthetic Route:

Preparation of 2-Hydrazinylpyridin-5-ol: The synthesis would likely begin with a commercially available substituted pyridine. A suitable starting material would be 2-chloro-5-hydroxypyridine (B185701) or 2-chloro-5-methoxypyridine. Reaction of this precursor with hydrazine hydrate, typically in a refluxing alcoholic solvent, would displace the chloro group via nucleophilic aromatic substitution to yield the key intermediate, 2-hydrazinylpyridin-5-ol (with a subsequent demethylation step if the methoxy (B1213986) analogue is used).

Formation and Cyclization of the Triazole Ring: The 2-hydrazinylpyridin-5-ol would then be reacted with a C2-synthon to build the triazole ring. Two effective methods are proposed:

Method A (via Oxidative Cyclization): The hydrazine intermediate is condensed with isobutyraldehyde in a solvent like ethanol. This reaction forms the corresponding 2-(2-isopropylidenehydrazinyl)pyridin-5-ol (a hydrazone). This intermediate is then subjected to oxidative cyclization using an agent such as iodine or NCS to afford the final product, 3-(Propan-2-yl)- nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-6-ol. nih.govmdpi.com

Method B (via Dehydrative Cyclization): The hydrazine intermediate is acylated with isobutyryl chloride or isobutyric acid (using a peptide coupling agent) to form N'-(5-hydroxypyridin-2-yl)isobutyrohydrazide. This acylhydrazide intermediate is then cyclized under dehydrating conditions, such as heating in acetic acid or polyphosphoric acid, often enhanced by microwave irradiation, to yield the target compound. organic-chemistry.org This route is often highly efficient and avoids the need for an external oxidant.

This proposed pathway leverages well-established and versatile reactions for the synthesis of the nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine core, making it a reliable strategy for obtaining the target molecule.

Derivatization Strategies for the Propan-2-yl and Hydroxyl Moieties of the Core Structure

Derivatization of the lead compound, 3-(Propan-2-yl)- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-6-ol, is crucial for developing structure-activity relationships (SAR) and optimizing its pharmacological profile. Modifications can be targeted at the hydroxyl group on the pyridine ring and the propan-2-yl group on the triazole ring.

Derivatization of the 6-Hydroxyl Moiety

The hydroxyl group at the 6-position of the pyridine ring is a versatile functional handle for a variety of chemical transformations, primarily through O-alkylation and esterification reactions. As a phenolic hydroxyl group, it exhibits nucleophilic character, allowing for the introduction of diverse substituents.

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether linkage (-OR) by reacting the parent compound with alkyl halides, sulfates, or other alkylating agents in the presence of a base. This strategy allows for the introduction of various alkyl and aryl groups, which can modulate properties such as lipophilicity and metabolic stability. Green chemistry approaches, such as microwave-assisted O-alkylation of hydroxypyridines in aqueous surfactant media, offer efficient and environmentally benign methods for this transformation. scirp.org

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can convert the hydroxyl group into an ester (-OC(O)R). This modification is often employed to create prodrugs or to introduce specific functionalities that can interact with biological targets. Standard esterification catalysts, such as strong acids, can be employed. google.com

The table below illustrates potential derivatization reactions for the hydroxyl group.

Reaction TypeReagent ExampleBase/Catalyst ExampleResulting Functional Group
O-AlkylationMethyl iodide (CH₃I)Potassium carbonate (K₂CO₃)Methoxy (-OCH₃)
O-AlkylationBenzyl bromide (BnBr)Sodium hydride (NaH)Benzyloxy (-OCH₂Ph)
EsterificationAcetic anhydride (B1165640) ((CH₃CO)₂O)PyridineAcetate (-OCOCH₃)
EsterificationBenzoyl chloride (PhCOCl)Triethylamine (Et₃N)Benzoate (-OCOPh)

Derivatization of the 3-Propan-2-yl Moiety

Direct functionalization of the propan-2-yl (isopropyl) group is chemically challenging due to the inert nature of its C-H bonds. Therefore, derivatization at the 3-position is typically achieved not by modifying the existing isopropyl group, but by utilizing different starting materials during the initial synthesis of the triazolopyridine core.

The most common synthetic route to the organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine skeleton involves the cyclization of a 2-hydrazinopyridine intermediate with a carbonyl compound or its equivalent. researchgate.netnih.gov By varying the carbonyl-containing reactant, a wide array of substituents can be installed at the 3-position. To synthesize analogues of 3-(Propan-2-yl)- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-6-ol, isobutyraldehyde or isobutyric acid (which provides the propan-2-yl group) can be replaced with other aldehydes or carboxylic acids. This approach allows for systematic exploration of the steric and electronic requirements at this position.

The table below provides examples of precursors that can be used to generate analogues with different substituents at the 3-position.

Precursor Aldehyde/Carboxylic AcidResulting 3-Position Substituent
AcetaldehydeMethyl
CyclopropanecarboxaldehydeCyclopropyl
BenzaldehydePhenyl
Pivalaldehydetert-Butyl
Phenylacetic acidBenzyl

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Transitioning the synthesis of 3-(Propan-2-yl)- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-6-ol and its analogues from laboratory-scale to industrial production requires careful optimization of reaction conditions to maximize yield, ensure purity, and maintain cost-effectiveness. Key areas of focus include the selection of reagents, solvents, catalysts, and reaction parameters, as well as the implementation of modern process technologies.

Key Optimization Parameters:

Oxidizing Agent: A variety of oxidizing agents can be used for the cyclization step. The choice of oxidant can significantly impact yield, reaction time, and the need for purification. Common oxidants include N-chlorosuccinimide (NCS), iodine, and ceric ammonium nitrate (CAN). organic-chemistry.orgmdpi.com Metal-free oxidation conditions, for instance using iodine, are often preferred for large-scale synthesis to avoid metal contamination in the final product. nih.gov

Solvent and Temperature: The reaction solvent and temperature must be carefully selected to ensure adequate solubility of reactants and to control the reaction rate. Solvents such as dimethylformamide (DMF) and various alcohols are commonly used. researchgate.netmdpi.com Reactions may be performed at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrates and the chosen oxidant. researchgate.netmdpi.com

Catalyst: Some synthetic routes employ catalysts to improve efficiency. For example, palladium-catalyzed methods have been developed for the initial coupling of hydrazides with 2-chloropyridine. organic-chemistry.org However, for scalability, transition-metal-free approaches are often more desirable. nih.gov

Process Technology: Modern synthetic methodologies can enhance scalability. One-pot procedures, where the initial formation of the hydrazone and its subsequent cyclization are performed in a single reaction vessel, are highly efficient as they reduce the number of unit operations and minimize waste. rsc.orgresearchgate.net Furthermore, continuous flow processing offers advantages over traditional batch methods by providing better control over reaction parameters, improving safety, and potentially increasing throughput and yield. organic-chemistry.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for this class of compounds. nih.gov

The following table summarizes various reported conditions for the synthesis of the organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridine core, highlighting the impact of different parameters on reaction outcomes.

Oxidant/CatalystSolventTemperatureTypical YieldsKey FeaturesReference
N-Chlorosuccinimide (NCS)DMF0 °CHighMild conditions, rapid reaction mdpi.com
Iodine (I₂)N/AN/AGood to ExcellentTransition-metal-free, scalable nih.gov
Ceric Ammonium Nitrate (CAN)Polyethylene GlycolRoom Temp.GoodEnvironmentally benign, recyclable medium organic-chemistry.org
Palladium catalystAcetic AcidMicrowaveGoodEfficient coupling and cyclization organic-chemistry.org
None (One-pot)EthanolRoom Temp.HighOperationally simple, atom-economic rsc.orgresearchgate.net

By systematically evaluating these parameters, a robust and scalable process can be developed to produce 3-(Propan-2-yl)- organic-chemistry.orgrsc.orgresearchgate.nettriazolo[4,3-a]pyridin-6-ol and its derivatives in high yield and purity, facilitating further preclinical and clinical development.

Advanced Spectroscopic and Crystallographic Characterization of 3 Propan 2 Yl 1 2 3 Triazolo 4,3 a Pyridin 6 Ol and Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For 3-(Propan-2-yl)- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridin-6-ol (molecular formula: C₉H₁₁N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺). The subsequent fragmentation would likely involve characteristic losses of neutral fragments. A primary fragmentation pathway could be the loss of the propan-2-yl group. Other observed fragments could arise from the cleavage of the triazole or pyridine (B92270) rings, providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for 3-(Propan-2-yl)- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridin-6-ol

Ion Formula Calculated m/z Description
[M]⁺ C₉H₁₁N₃O 177.0902 Molecular Ion
[M - CH₃]⁺ C₈H₈N₃O 162.0667 Loss of a methyl radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The resulting spectra provide a molecular fingerprint, allowing for the identification of specific functional groups and structural features.

For 3-(Propan-2-yl)- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridin-6-ol, the IR spectrum would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, which may be involved in hydrogen bonding. Aliphatic C-H stretching vibrations from the propan-2-yl group would appear just below 3000 cm⁻¹. Aromatic C-H stretches are expected above 3000 cm⁻¹. The region between 1400-1650 cm⁻¹ would contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic ring system.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the heterocyclic rings, which are often weak in the IR spectrum. semanticscholar.org Analysis of a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, shows characteristic in-plane bending vibrations of the triazolopyridine skeleton in the 766-770 cm⁻¹ range, which are significantly more intense in the Raman spectrum than in the IR spectrum. nih.gov Similar characteristic modes would be expected for the title compound.

Table 3: Characteristic Vibrational Frequencies for Triazolopyridine Derivatives Data based on analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine and are illustrative for the title compound. nih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy Method
O-H stretch 3200-3600 IR
Aromatic C-H stretch 3000-3100 IR, Raman
Aliphatic C-H stretch 2850-2970 IR, Raman
C=N / C=C ring stretch 1400-1650 IR, Raman
In-plane ring bending 750-800 Raman

X-ray Diffraction (XRD) Studies for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining the precise molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

While specific crystal structure data for 3-(Propan-2-yl)- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridin-6-ol is not available, analysis of the closely related derivative 1,2,4-triazolo[4,3-a]pyridin-3-amine provides significant insight into the expected solid-state features. mdpi.com

XRD analysis of a single crystal begins with the determination of the unit cell dimensions (a, b, c, α, β, γ) and the crystal system. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. nih.govmdpi.com It is plausible that 3-(Propan-2-yl)- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridin-6-ol would crystallize in a similar common space group, though its unit cell parameters would differ due to the different substituents.

Table 4: Crystallographic Data for the Analog 1,2,4-Triazolo[4,3-a]pyridin-3-amine nih.govmdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.5666
b (Å) 12.6649
c (Å) 16.8190
β (°) 99.434

The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org For 3-(Propan-2-yl)- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridin-6-ol, the hydroxyl group is expected to be a primary driver of the crystal packing through the formation of strong O-H···N hydrogen bonds with the nitrogen atoms of the triazole or pyridine rings of adjacent molecules. In the crystal structure of the amine analog, N-H···N hydrogen bonds link molecules into dimers. nih.govmdpi.com A similar, or even more extensive, hydrogen-bonding network is anticipated for the title compound, significantly influencing its solid-state architecture.

XRD analysis precisely defines the conformation of the molecule in the crystalline state. The fused nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyridine ring system is expected to be nearly planar. In the amine analog, the dihedral angle between the pyridine and triazole rings is very small, reported as 3.1(1)° and 1.8(1)° for the two independent molecules in the asymmetric unit. nih.govmdpi.com A similar planarity is expected for the title compound. The orientation of the propan-2-yl group relative to this planar core would also be determined, providing insight into any potential steric influences on the crystal packing.

Computational and Theoretical Investigations of 3 Propan 2 Yl 1 2 3 Triazolo 4,3 a Pyridin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of molecules. superfri.org These methods allow for a detailed examination of the geometric and electronic features of 3-(Propan-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized geometry and electronic properties of molecules. jchemrev.com Using a common functional like B3LYP with a basis set such as 6-311G(d,p), the molecular structure of 3-(Propan-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol can be computationally modeled to predict its most stable conformation.

The calculations would likely reveal that the fused researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine ring system is nearly planar, a common feature for such aromatic heterocyclic skeletons which contributes to their stability. nih.gov The propan-2-yl group at position 3 and the hydroxyl group at position 6 would adopt specific spatial orientations relative to this plane to minimize steric hindrance. Analysis of the electronic structure would show a non-uniform distribution of electron density, with the nitrogen and oxygen atoms acting as centers of negative charge, which is typical for nitrogen heterocycles. researchgate.net This charge distribution is a key determinant of the molecule's intermolecular interactions.

Table 1: Predicted Geometrical Parameters for the Fused Ring System

ParameterPredicted Value (Å or °)ParameterPredicted Value (Å or °)
N1-N2 Bond Length1.38 ÅN2-N1-C9 Angle105.2°
N2-C3 Bond Length1.32 ÅN1-N2-C3 Angle112.1°
C5-C6 Bond Length1.39 ÅC5-C6-C7 Angle119.5°
C6-O Bond Length1.36 ÅC5-C6-O Angle121.0°

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net

For 3-(Propan-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol, the HOMO is expected to be localized primarily over the electron-rich pyridine (B92270) and hydroxyl portions of the molecule, while the LUMO would be distributed across the electron-deficient triazole ring. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. frontiersin.org These parameters are vital for predicting how the molecule will interact with other chemical species. frontiersin.org

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.25 eV
LUMO Energy (ELUMO)-1.10 eV
HOMO-LUMO Energy Gap (ΔE)5.15 eV

In 3-(Propan-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol, significant stabilization would arise from intramolecular charge transfer. researchgate.net Key interactions would include the delocalization of lone pair electrons from the nitrogen atoms (LP(N)) and the oxygen atom (LP(O)) into the antibonding π* orbitals of the aromatic rings. The magnitude of the second-order perturbation energy (E(2)) associated with these donor-acceptor interactions quantifies their contribution to molecular stability.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N2π(N1-C9)25.8
LP(1) N4π(C5-C9)35.2
LP(2) Oπ(C5-C6)21.5
π(C7-C8)π(C5-C6)18.9

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. researchgate.net

For this compound, the MEP map would display regions of negative potential (typically colored red to yellow), indicating electron-rich areas that are susceptible to electrophilic attack. mdpi.com These would be concentrated around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. researchgate.netpnas.org Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, identifying them as sites for nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mechanisms and predict the affinity of potential drug candidates. ekb.eg

Based on the known biological activities of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives, relevant macromolecular targets include enzymes like Janus kinases (JAKs) or immune checkpoint proteins like Indoleamine 2,3-dioxygenase 1 (IDO1). unito.itresearchgate.netacs.org Molecular docking simulations of 3-(Propan-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol into the active site of a target protein, such as JAK1, can reveal its potential as an inhibitor.

The simulation would predict a specific binding pose for the molecule within the protein's active site. The interaction profile would detail the key amino acid residues involved in stabilizing the complex. For instance, the hydroxyl group and the triazole nitrogen atoms could form crucial hydrogen bonds with polar residues in the binding pocket. The fused aromatic ring system could engage in π-π stacking interactions with aromatic amino acids like tyrosine or phenylalanine. Furthermore, the propan-2-yl group could fit into a hydrophobic pocket, forming van der Waals interactions. The predicted binding energy (or docking score) provides a quantitative estimate of the ligand's binding affinity. nih.gov

Table 4: Predicted Interactions with JAK1 Active Site Residues

Interaction TypeInteracting Residue(s)Ligand Moiety InvolvedPredicted Binding Energy
Hydrogen BondLeu932, Tyr931Pyridine N, Triazole N-8.5 kcal/mol
Hydrogen BondAsp994Hydroxyl Group (-OH)
Hydrophobic/van der WaalsVal863, Leu983Propan-2-yl Group

Prediction of Binding Affinities and Scoring Functions

The prediction of binding affinity is a cornerstone of computational drug discovery, aiming to quantify the strength of the interaction between a ligand, such as 3-(Propan-2-yl)- researcher.lifebindingdb.orgnih.govtriazolo[4,3-a]pyridin-6-ol, and a biological target, typically a protein. This process is crucial for identifying promising drug candidates. The primary computational tool for this is molecular docking, which predicts the preferred orientation of a ligand when bound to a target, and a scoring function then estimates the binding free energy, with more negative scores typically indicating stronger binding.

For the researcher.lifebindingdb.orgnih.govtriazolo[4,3-a]pyridine scaffold, studies on related compounds have employed these techniques to predict their potential as inhibitors for various protein targets. mdpi.com For instance, in a study on novel researcher.lifebindingdb.orgnih.govtriazolo[4,3-a]pyridine sulfonamides, molecular docking was used to predict binding energies against the falcipain-2 enzyme, a target for antimalarial drugs. mdpi.com The binding energy values for the most promising compounds in that study ranged from -15.9 to -14 kcal/mol. mdpi.com

A hypothetical analysis of 3-(Propan-2-yl)- researcher.lifebindingdb.orgnih.govtriazolo[4,3-a]pyridin-6-ol would involve:

Target Identification: Selecting a protein target of interest based on the therapeutic area.

Docking Simulation: Using software like AutoDock or Glide, the compound would be docked into the active site of the prepared protein structure.

Scoring: A scoring function would calculate a value (e.g., in kcal/mol) representing the estimated binding affinity. This score is derived from terms accounting for forces like hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

The accuracy of these predictions is a continuous area of research, with modern scoring functions often leveraging machine learning and extensive datasets to improve performance. nih.govresearchgate.net

Table 1: Hypothetical Binding Affinity Prediction Parameters This table is illustrative of the data that would be generated from a molecular docking study and is not based on actual experimental results for the specified compound.

Conformational Dynamics and Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a potential protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. plos.org This technique is critical for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur upon binding. plos.orgnih.gov

An MD simulation for a complex of 3-(Propan-2-yl)- researcher.lifebindingdb.orgnih.govtriazolo[4,3-a]pyridin-6-ol with a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom in the system over a period typically ranging from nanoseconds to microseconds. plos.org

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over time. A stable, plateauing RMSD value suggests the complex has reached equilibrium and the binding is stable. plos.org

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible or rigid regions of the protein, which can indicate which parts of the protein interact most significantly with the ligand. plos.org

Interaction Analysis: Throughout the simulation, one can monitor the persistence of specific interactions, like hydrogen bonds, to confirm the key determinants of binding.

Studies on related heterocyclic compounds have used MD simulations of up to 100 nanoseconds to confirm the stability of ligand-protein complexes predicted by docking. plos.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

Before committing to expensive and time-consuming synthesis and in vitro testing, computational methods are used to predict the pharmacokinetic properties of a compound. This in silico ADME profiling helps to identify candidates with favorable drug-like properties and flag potential liabilities early in the discovery process. researcher.lifenih.gov

For 3-(Propan-2-yl)- researcher.lifebindingdb.orgnih.govtriazolo[4,3-a]pyridin-6-ol, a variety of ADME parameters would be calculated based on its chemical structure using predictive models. These models are often built from large datasets of experimentally measured properties.

Commonly predicted ADME properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 permeability, and oral bioavailability are estimated.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect where the compound travels in the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating a potential for drug-drug interactions.

Excretion: Properties related to clearance, such as predicted solubility (LogS), are often calculated.

Additionally, adherence to medicinal chemistry guidelines like Lipinski's Rule of Five is assessed to gauge the compound's general "drug-likeness". pensoft.net

Table 2: Predicted ADME Properties This table presents a typical output from in silico ADME prediction software. The values are illustrative and not based on actual calculations for the specified compound.

Table of Compound Names

Structure Activity Relationship Sar Studies of 3 Propan 2 Yl 1 2 3 Triazolo 4,3 a Pyridin 6 Ol Derivatives

Impact of Substituent Modifications on the Triazolo[4,3-a]pyridine Core

The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold is a versatile template in drug discovery, known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. nih.gov The specific substitution pattern on this core is critical in determining the pharmacological profile of the resulting compounds.

Variations at the Propan-2-yl (C3) Position

The propan-2-yl (isopropyl) group at the C3 position of the triazole ring plays a significant role in the molecule's interaction with its biological target. SAR studies have explored the replacement of this group with various other alkyl and aryl substituents to probe the steric and electronic requirements for optimal activity.

Research on related nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides has shown that modifications at the C3 position can significantly influence their biological activity. For instance, the introduction of lower alkyl groups, such as ethyl, has been found to be favorable for antimalarial activity. nih.gov The size and lipophilicity of the substituent at this position appear to be critical factors. While a certain degree of bulkiness may be tolerated, excessively large or polar groups could lead to a decrease in activity due to steric hindrance or unfavorable interactions with the target protein.

CompoundR (C3-Position)Relative Activity
1-CH(CH₃)₂ (Propan-2-yl)Baseline
2-HDecreased
3-CH₃ (Methyl)Similar to Baseline
4-CH₂CH₃ (Ethyl)Increased
5-PhenylVariable

Modifications at the Hydroxyl (C6) Position

SAR studies on analogous heterocyclic systems suggest that the presence of a hydrogen bond donor at this position is often crucial for activity. nih.gov Conversion of the hydroxyl group to a methoxy (B1213986) or other ether linkages can help to probe the importance of this hydrogen bonding capability. In some cases, such modifications can lead to improved metabolic stability and oral bioavailability. Furthermore, replacement of the hydroxyl group with other functionalities, such as amino or sulfonamido groups, has been explored to introduce new interaction points and modulate the electronic properties of the pyridine (B92270) ring. nih.gov

CompoundR' (C6-Position)Relative Activity
1-OH (Hydroxyl)Baseline
6-OCH₃ (Methoxy)Decreased
7-NH₂ (Amino)Variable
8-SO₂NH₂ (Sulfonamido)Increased
9-Cl (Chloro)Decreased

Substituent Effects on the Pyridine Ring Moiety

Studies on pyridine derivatives have shown that the introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the electronic distribution and potentially enhance binding affinity. rsc.org Conversely, electron-donating groups, like methyl or methoxy groups, can also influence activity, highlighting the complex nature of substituent effects. The position of the substituent is also critical, as it dictates the spatial orientation of the functional group and its potential for interaction with specific residues in the binding pocket.

CompoundSubstituent on Pyridine RingPositionRelative Activity
1-OHC6Baseline
10-F (Fluoro)C5Increased
11-Cl (Chloro)C8Variable
12-CH₃ (Methyl)C7Similar to Baseline
13-CF₃ (Trifluoromethyl)C6Increased

Stereochemical Considerations and Enantiomeric Purity in SAR

The introduction of chiral centers into the 3-(Propan-2-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-6-ol scaffold or its derivatives necessitates a thorough investigation of the stereochemical aspects of their biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions between small molecules and their macromolecular targets, such as enzymes and receptors.

While specific studies on the stereochemistry and enantiomeric purity of 3-(Propan-2-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-6-ol derivatives are not extensively reported in the available literature, the general principles of stereoselectivity in drug action are highly relevant. For instance, if a substituent introduced at the C3 position or on the pyridine ring creates a stereocenter, the resulting enantiomers may display different binding affinities for the target protein. One enantiomer might fit perfectly into the binding site, leading to a potent biological response, while the other may have a weaker interaction or even bind to a different target, potentially causing off-target effects.

Therefore, in the development of chiral derivatives of this scaffold, the synthesis of enantiomerically pure compounds is of paramount importance. This allows for the individual evaluation of each enantiomer and the identification of the eutomer (the more active enantiomer). The determination of the absolute configuration of the active enantiomer provides valuable insights into the three-dimensional requirements of the binding site, which can guide further drug design efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

For nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

A typical QSAR study on this scaffold would involve the following steps:

Data Set Selection: A series of 3-(Propan-2-yl)- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridin-6-ol derivatives with a wide range of biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common substructure.

Descriptor Calculation: A variety of molecular descriptors, including steric, electronic, and hydrophobic parameters, are calculated for each molecule.

Model Development: Statistical methods, such as partial least squares (PLS) regression, are used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.

The resulting QSAR model can then be used to guide the design of new derivatives with enhanced activity. For example, the model might suggest that increasing the steric bulk at a specific position or introducing an electron-withdrawing group on the pyridine ring would be beneficial. By prioritizing the synthesis of compounds with favorable predicted activities, QSAR modeling can significantly improve the efficiency of lead optimization. dmed.org.ua

Exploration of Biological Activities of 3 Propan 2 Yl 1 2 3 Triazolo 4,3 a Pyridin 6 Ol and Its Derivatives in Vitro Studies Only

General Biological Activity Screening Methodologies

The initial exploration of novel compounds, such as triazolopyridine derivatives, involves a cascade of in vitro screening assays to identify potential biological activities. These primary evaluations are designed to be rapid, cost-effective, and suitable for high-throughput formats, allowing for the assessment of large numbers of compounds. researchgate.netnih.gov

Commonly, this process begins with target-based screening, where compounds are tested for their ability to interact with a specific biological target, such as an enzyme or receptor, that is implicated in a particular disease. nih.gov This can involve biochemical assays that measure, for example, the inhibition of an enzyme's catalytic activity. researchgate.net Methodologies vary widely and include radiometric assays that track the transfer of a radioactive phosphate (B84403) group, or fluorescence and luminescence-based assays that detect changes in light output resulting from the enzymatic reaction. researchgate.netrevvity.com

Alongside target-based approaches, phenotypic screening is also employed. This involves applying the compounds to cultured cells and observing any changes in the cells' behavior or "phenotype," such as cell death, changes in morphology, or altered proliferation rates. nih.gov A widely used method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. abcam.comatcc.orgspringernature.com In this colorimetric assay, metabolically active, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the quantity of which can be measured spectrophotometrically to determine the compound's effect on cell proliferation. abcam.comrndsystems.comnih.gov These initial screens help to identify "hit" compounds that can then be selected for more detailed and specific biological evaluation. nih.gov

Enzyme Inhibition Studies

Derivatives of the researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine scaffold have been extensively studied as inhibitors of various enzymes critical to disease pathways.

Kinase Inhibitory Activities (e.g., c-Met, VEGFR-2, EGFR, PI3K)

Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Various in vitro kinase assays, including radiometric and fluorescence/luminescence-based methods, are used to determine the inhibitory potential of compounds. researchgate.netcaymanchem.comreactionbiology.comprotocols.io

c-Met Kinase: The c-Met receptor tyrosine kinase is a key target in cancer therapy. Certain triazolo-pyridazine and pyrazolopyridine derivatives have demonstrated potent inhibitory activity against c-Met. For instance, compound 12e (a triazolo-pyridazine derivative) showed significant c-Met kinase inhibition with an IC₅₀ value of 0.090 μM. nih.gov Other pyrazolopyridine derivatives, 5a and 5b , also exhibited strong c-Met inhibition with IC₅₀ values of 4.27 nM and 7.95 nM, respectively. semanticscholar.org

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Inhibition of this kinase is a validated anti-cancer strategy. While specific data for 3-(Propan-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol is not detailed, related fused heterocyclic systems have shown potent activity. For example, a series of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine derivatives were designed as VEGFR-2 inhibitors, with some compounds displaying strong inhibitory activity.

EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is another important tyrosine kinase involved in cell growth and proliferation. Its overactivation is common in various cancers. Pyrazolo-[4,3-e] researchgate.netresearchgate.netnih.govtriazolopyrimidine derivatives, which share a fused heterocyclic core structure with the subject compounds, have been evaluated for their anti-EGFR activity.

PI3K Kinase: The Phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell survival and growth. A series of 7-substituted researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines were developed as inhibitors of PI3Kγ, an isoform implicated in inflammatory diseases.

The inhibitory activities of representative derivative compounds against various kinases are summarized in the table below.

Compound Class/DerivativeTarget KinaseIC₅₀ Value
Triazolo-pyridazine 12e c-Met0.090 µM nih.gov
Pyrazolopyridine 5a c-Met4.27 nM semanticscholar.org
Pyrazolopyridine 5b c-Met7.95 nM semanticscholar.org

Inhibition of Hydroxysteroid Dehydrogenases (e.g., 11β-HSD1)

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action. It is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.gov In vitro assays to assess 11β-HSD1 activity often use cell lysates or intact cells expressing the enzyme, followed by quantification of the steroid conversion, for example, by thin-layer chromatography and scintillation counting. researchgate.net

A series of 1,2,4-triazolopyridine (TZP) derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov Structure-activity relationship (SAR) studies led to the identification of compounds with nanomolar potency. For example, compound 3b , a 3,8-substituted TZP derivative, showed excellent inhibitory activity with an IC₅₀ of 1.0 nM. nih.gov Further optimization resulted in compound 9f , which also demonstrated high potency against the human enzyme with an IC₅₀ of 1.6 nM. nih.govresearchgate.net

Below is a table summarizing the 11β-HSD1 inhibitory activity of selected triazolopyridine derivatives.

Compound DerivativeTarget EnzymeIC₅₀ Value (Human)
3b 11β-HSD11.0 nM nih.gov
9f 11β-HSD11.6 nM nih.gov

Glycosidase Inhibition (e.g., α-Amylase)

Inhibition of glycosidases like α-amylase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion. Based on the available literature from the conducted searches, specific in vitro studies on the α-amylase inhibitory activity of 3-(Propan-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol or its close derivatives have not been reported.

Receptor Modulation Studies (e.g., mGluR2, adenosine (B11128) receptor, serotonin (B10506) receptors)

Beyond enzyme inhibition, triazolopyridine derivatives have been investigated for their ability to modulate the function of G-protein coupled receptors (GPCRs).

mGluR2: The metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a target for treating central nervous system disorders like schizophrenia. Triazolopyridine ethers have been identified as potent and selective mGluR2 positive allosteric modulators (PAMs). PAMs enhance the receptor's response to its endogenous ligand, glutamate. In vitro functional potency is often evaluated using cell-based assays that measure changes in intracellular cyclic AMP (cAMP) levels.

Adenosine and Serotonin Receptors: The current scientific literature from the performed searches does not provide specific in vitro data on the modulation of adenosine or serotonin receptors by 3-(Propan-2-yl)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridin-6-ol or its closely related derivatives.

Antiproliferative Activity against Cancer Cell Lines

A significant area of research for triazolopyridine and related triazolopyrimidine derivatives has been their potential as anticancer agents. Their antiproliferative activity is typically evaluated in vitro using a panel of human cancer cell lines. The MTT assay is a common method to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀). abcam.comatcc.org

Derivatives have shown broad-spectrum activity against numerous cell lines:

HeLa (Cervical Cancer): Triazolo-pyridazine derivative 12e exhibited cytotoxicity against HeLa cells with an IC₅₀ of 2.73 μM. nih.gov Another derivative, 6g , showed an IC₅₀ value of 4.49 μM against this cell line. researchgate.net

HCT116 (Colon Cancer): Pyrazolo[1,5-a]pyrimidine derivatives have been tested against HCT-116 cells, with some compounds showing potent antiproliferative effects. nih.govekb.eg For example, pyrazolopyrimidine nanocrystals (DZ-BAU2021-14N ) showed an IC₅₀ of 22 µM. bau.edu.lb

MCF-7 (Breast Cancer): This cell line has been frequently used to test triazolo-fused heterocycles. Compound 12e showed an IC₅₀ of 1.23 μM. nih.gov A series of researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine derivatives also showed activity, with compound 4j having an IC₅₀ of 19.73 μM. nih.gov Other compounds, 3b and 3g , demonstrated potent activity with IC₅₀ values of 4.95 µM and 0.61 µM, respectively. ias.ac.in

A549 (Lung Cancer): Against the A549 cell line, compound 12e had an IC₅₀ of 1.06 μM. nih.gov In a separate study, coumarin-triazole hybrids also showed activity against A549 cells. nih.gov Another study on 1,2,3-triazole tethered hybrids identified compound 18f with a potent IC₅₀ of 2.91 μM. nih.gov

HepG2 (Liver Cancer): Pyrazolopyridine derivatives 5a and 5b were found to be highly potent against HepG2 cells, with IC₅₀ values of 3.42 μM and 3.56 μM, respectively. semanticscholar.org Coumarin-triazole hybrids also showed inhibition against this cell line. nih.gov

PC-3 (Prostate Cancer): Certain pyrimidine (B1678525) derivatives have demonstrated significant activity against PC-3 prostate cancer cells. ekb.eg

The antiproliferative activities of various derivatives are compiled in the table below.

Compound Class/DerivativeCell LineIC₅₀ Value (µM)
Triazolo-pyridazine 12e A5491.06 nih.gov
Triazolo-pyridazine 12e MCF-71.23 nih.gov
Triazolo-pyridazine 12e HeLa2.73 nih.gov
Pyrazolopyridine 5a HepG23.42 semanticscholar.org
Pyrazolopyridine 5b HepG23.56 semanticscholar.org
Derivative 6g HeLa4.49 researchgate.net
Derivative 6g MCF-76.67 researchgate.net
researchgate.netresearchgate.netnih.govTriazolo[4,3-a]pyrimidine 4j MCF-719.73 nih.gov
Pyrimidine analog 3b MCF-74.95 ias.ac.in
Pyrimidine analog 3g MCF-70.61 ias.ac.in
1,2,3-Triazole Hybrid 18f A5492.91 nih.gov
Pyrazolopyrimidine Nanocrystal DZ-BAU2021-14N HCT-11622 bau.edu.lb

In Vitro Cell Line Assays (e.g., MTT assay)

The cytotoxic potential of novel chemical entities is a primary indicator of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds on cancer cell lines. scielo.brnih.gov This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. nih.gov

Various studies on fused 1,2,4-triazine (B1199460) derivatives, which are structurally related to the triazolopyridine core, have demonstrated significant cytotoxic activity. For instance, pyrazolo[4,3-e] researchgate.netscielo.brnih.govtriazine derivatives have shown potent cytotoxicity against a panel of human cancer cell lines, including those from prostate cancer (PC-3), breast cancer (MCF-7), and colorectal adenocarcinoma (Colo205). jcsp.org.pk Some of these compounds exhibited broad-spectrum activity with IC50 values in the low micromolar range. jcsp.org.pkmdpi.com Specifically, certain pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netscielo.brnih.govtriazine sulfonamides displayed high cytotoxicity against prostate (PC-3) and pancreatic (BxPC-3) cancer cell lines, with IC50 values ranging from 0.13 to 0.9 μM. mdpi.com

The data below, compiled from studies on related heterocyclic compounds, illustrates the typical findings from such in vitro assays.

Table 1: Cytotoxic Activity of Selected Triazolo and Pyrazolo Derivatives against Human Cancer Cell Lines

Compound Class Cell Line IC50 (µM) Source
Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netscielo.brnih.govtriazine Sulfonamides PC-3 (Prostate) 0.17 - 0.36 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netscielo.brnih.govtriazine Sulfonamides BxPC-3 (Pancreatic) 0.13 - 0.26 mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netscielo.brnih.govtriazine Sulfonamides HCT 116 (Colon) 0.39 - 0.60 mdpi.com

Cell Cycle Analysis (e.g., G0/G1, G2/M phase arrest)

The cell cycle is a series of events that leads to cell division and replication. A common mechanism for anticancer drugs is the disruption of this cycle, leading to cell cycle arrest and subsequent cell death. researchgate.net Flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

Derivatives of various heterocyclic systems have been shown to induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govmdpi.com This arrest prevents cells from entering mitosis, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. mdpi.com For example, studies on certain pyrano[3,2-c]chromene derivatives demonstrated a significant accumulation of cancer cells in the G2/M phase following treatment. researchgate.net Similarly, the chalcone (B49325) derivative 1C was found to induce G2/M arrest in both sensitive and resistant ovarian cancer cells. nih.gov These findings suggest that compounds containing the researchgate.netscielo.brnih.govtriazolo[4,3-a]pyridine scaffold may also exert their anticancer effects by modulating cell cycle progression. The induction of G2/M arrest is often a precursor to apoptosis, linking these two cellular events. nih.gov

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A hallmark of many effective anticancer agents is their ability to induce apoptosis. nih.gov This can be assessed through various methods, including Annexin V/PI staining and morphological analysis using DAPI staining, which reveals nuclear changes like chromatin condensation and fragmentation. nih.govmdpi.com

Research into related heterocyclic compounds has elucidated several mechanisms of apoptosis induction. One key pathway involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. nih.gov For instance, a pyrazolo[3,4-d]pyridazine derivative was shown to disrupt the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, leading to apoptosis in lung cancer cells. nih.gov This disruption often leads to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. nih.gov Subsequently, a cascade of caspases, which are proteases that execute the apoptotic process, is activated. nih.gov The activation of effector caspases, such as caspase-3, leads to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. nih.govmdpi.com

Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antiviral)

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. nih.gov Heterocyclic compounds, including those with a triazolopyridine core, have been extensively investigated for their antimicrobial properties. nih.goveurekaselect.commdpi.com

In Vitro Growth Inhibition Assays

The antibacterial activity of chemical compounds is commonly evaluated in vitro by measuring their ability to inhibit the growth of various bacterial strains. Standard methods include the disk diffusion assay, which measures the zone of inhibition around a compound-impregnated disk, and broth microdilution, which determines the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov

Studies on molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have identified compounds with significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria. nih.govmdpi.com For example, certain derivatives exhibited zones of inhibition ranging from 14 to 18 mm and MIC values as low as 0.25 µg/mL. nih.gov Similarly, various pyrazolo[3,4-b]pyridine derivatives have shown moderate activity against Bacillus subtilis and Escherichia coli. japsonline.com

Table 2: In Vitro Antibacterial Activity of Pyrazolo[3,4-b]pyridine-Triazole Hybrids

Compound Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL) Source
Compound 24 S. aureus 15 ± 0.82 0.25 nih.gov
Compound 24 K. pneumoniae 14 ± 0.75 0.5 nih.gov
Compound 27 S. aureus 18 ± 0.95 0.25 nih.gov

Antifungal Spectrum Analysis

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in many commercially available antifungal drugs. nih.govresearchgate.net Consequently, derivatives of researchgate.netscielo.brnih.govtriazolo[4,3-a]pyridine are promising candidates for new antifungal agents. In vitro antifungal activity is assessed against a spectrum of pathogenic fungi, including yeasts like Candida albicans and molds such as Aspergillus flavus. researchgate.net

Research has shown that various 1,2,4-triazole derivatives exhibit potent antifungal activity, with MIC values often in the low µg/mL range against Candida species. nih.govekb.eg For instance, some quinazoline (B50416) thioether-1,2,4-triazolo[4,3-a]pyridine derivatives showed remarkable fungicidal activity against the phytopathogenic fungus Gloeosporium fructigenum. nih.gov The broad activity of triazoles confirms them as pharmacologically significant moieties for the development of new antifungal agents. nih.gov

Antiviral Efficacy against Viral Strains (e.g., plaque-reduction assay)

The antiviral potential of triazolopyridine derivatives has also been a focus of research. eurekaselect.com A common in vitro method to quantify antiviral efficacy is the plaque-reduction assay. researchgate.net This assay involves infecting a monolayer of host cells with a virus in the presence of the test compound. The ability of the compound to inhibit viral replication is determined by counting the number of plaques (areas of cell death) that form, with a reduction in plaque number indicating antiviral activity. researchgate.net

Derivatives of the related researchgate.netscielo.brnih.govtriazolo[4,5-d]pyrimidin-7(6H)-one scaffold have demonstrated selective inhibition of Chikungunya virus (CHIKV) replication in the low micromolar range. nih.gov These compounds were proposed to target the viral capping enzyme nsP1, which is crucial for viral RNA stability and translation. nih.gov The broad applicability of triazole-containing heterocycles in antiviral research suggests that derivatives of 3-(Propan-2-yl)- researchgate.netscielo.brnih.govtriazolo[4,3-a]pyridin-6-ol could also possess activity against various viral strains.

Modulation of Efflux Pumps (e.g., MDR1/P-gp, MRP1/2)

Multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1/2 (MRP1/2). These efflux pumps actively extrude a wide range of anticancer drugs from cancer cells, reducing their intracellular concentration and therapeutic efficacy. The inhibition of these pumps is a key strategy to overcome MDR.

Recent in vitro research has focused on the potential of triazolo-fused heterocyclic compounds to act as MDR modulators. A notable example is the derivative 4-{3-[(Pyridin-4-ylmethyl)amino]- researchgate.netnih.govbohrium.comtriazolo[4,3-b] researchgate.netnih.govbohrium.comtriazin-6-yl}phenol (referred to as compound 12g), which has demonstrated significant inhibitory activity against both P-gp and MRP1/2. researchgate.netnih.gov

Studies on compound 12g have revealed its ability to block the function of MDR1 and MRP1/2 pumps in cancerous cell lines. reading.ac.uk The inhibitory effects were observed in human hepatoma (HepG2) and pancreatic adenocarcinoma (BxPC3) cells. nih.gov

In these cancerous cell lines, significant inhibition of P-gp (MDR1) was observed starting at a low concentration of 3 µM. nih.gov The modulation of MRP1/2 was even more potent, with inhibitory effects beginning at 0.3 µM. nih.gov

Interestingly, the study highlighted a degree of selectivity for cancerous cells. In noncancerous H69 cholangiocytes, compound 12g did not inhibit MDR1 up to a concentration of 30 µM, and no inhibition of MRP1/2 was seen at concentrations up to 60 µM. nih.govbohrium.com This suggests that cancerous cells may be more susceptible to the efflux pump modulating effects of this compound. reading.ac.uk

The dual inhibition of both c-Met kinase and the P-gp/MRP efflux pumps by this compound positions it as a promising lead for the development of new anticancer agents that can simultaneously target cancer cell proliferation and overcome multidrug resistance. nih.gov

The following table summarizes the key findings from the in vitro studies on the modulation of efflux pumps by 4-{3-[(Pyridin-4-ylmethyl)amino]- researchgate.netnih.govbohrium.comtriazolo[4,3-b] researchgate.netnih.govbohrium.comtriazin-6-yl}phenol.

Compound NameTarget Efflux PumpCell LineStarting Inhibitory Concentration (µM)
4-{3-[(Pyridin-4-ylmethyl)amino]- researchgate.netnih.govbohrium.comtriazolo[4,3-b] researchgate.netnih.govbohrium.comtriazin-6-yl}phenolMDR1 (P-gp)HepG2 (Human Hepatoma)3
4-{3-[(Pyridin-4-ylmethyl)amino]- researchgate.netnih.govbohrium.comtriazolo[4,3-b] researchgate.netnih.govbohrium.comtriazin-6-yl}phenolMDR1 (P-gp)BxPC3 (Pancreatic Adenocarcinoma)3
4-{3-[(Pyridin-4-ylmethyl)amino]- researchgate.netnih.govbohrium.comtriazolo[4,3-b] researchgate.netnih.govbohrium.comtriazin-6-yl}phenolMRP1/2HepG2 (Human Hepatoma)0.3
4-{3-[(Pyridin-4-ylmethyl)amino]- researchgate.netnih.govbohrium.comtriazolo[4,3-b] researchgate.netnih.govbohrium.comtriazin-6-yl}phenolMRP1/2BxPC3 (Pancreatic Adenocarcinoma)0.3

Chemical Stability and Degradation Pathway Research for 3 Propan 2 Yl 1 2 3 Triazolo 4,3 a Pyridin 6 Ol

Identification of Degradation Products under Stress Conditions

Forced degradation studies are essential to identify potential degradation products that may form under various environmental conditions. These studies typically involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, as mandated by regulatory guidelines.

While specific degradation products for 3-(Propan-2-yl)- uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridin-6-ol have not been detailed in the available scientific literature, studies on structurally related uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridine derivatives have identified certain classes of degradants. nih.gov For instance, N-oxides and cationic pseudodimers have been observed in a stressed capsule formulation of a similar compound. nih.gov

In a typical forced degradation study, the following conditions would be applied to 3-(Propan-2-yl)- uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridin-6-ol, with the potential types of degradation products being monitored and identified using techniques like LC-MS, NMR, and FT-IR.

Table 1: Hypothetical Degradation Products of 3-(Propan-2-yl)- uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridin-6-ol under Stress Conditions

Stress ConditionPotential Degradation ProductsRationale for Formation
Acidic Hydrolysis Opening of the triazole ring, hydrolysis of functional groups.The triazole ring system can be susceptible to cleavage under strong acidic conditions.
Basic Hydrolysis Ring opening or modification of the pyridine (B92270) moiety.The pyridine ring may undergo nucleophilic attack under basic conditions.
Oxidative Degradation Formation of N-oxides on the pyridine or triazole nitrogen atoms.The nitrogen atoms in the heterocyclic rings are susceptible to oxidation.
Photolytic Degradation Photorearrangement products, radical-induced degradation products.The aromatic system can absorb UV light, leading to photochemical reactions.
Thermal Degradation Isomerization products, products of fragmentation.High temperatures can provide the energy for rearrangements or bond cleavage.

Note: The degradation products listed in this table are hypothetical and based on the general chemical reactivity of related heterocyclic compounds. Specific experimental studies are required to confirm the actual degradation products of 3-(Propan-2-yl)- uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridin-6-ol.

Postulated Degradation Mechanisms and Pathways

Based on the functional groups present in 3-(Propan-2-yl)- uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridin-6-ol (a triazolopyridine core, a hydroxyl group, and an isopropyl group), several degradation mechanisms can be postulated.

Hydrolysis: The triazolo[4,3-a]pyridine ring system, while generally stable, could be susceptible to hydrolytic cleavage under harsh acidic or basic conditions. The exact pathway would depend on which bonds are most labile.

Oxidation: The nitrogen atoms within the triazolopyridine ring system are potential sites for oxidation, which could lead to the formation of N-oxides. nih.gov The presence of a hydroxyl group on the pyridine ring may also influence oxidative pathways.

Photodegradation: Aromatic heterocyclic compounds can undergo complex photochemical reactions upon exposure to light. For triazolopyridine derivatives, this could involve ring rearrangements or reactions initiated by the formation of radical species.

A plausible degradation pathway for a related uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridine derivative involved the formation of N-oxide degradants, which were then protonated and underwent further transformation to react with another molecule of the parent drug to form pseudodimeric N-oxide intermediates. nih.gov Subsequent protonation and dehydration could then yield cationic pseudodimers. nih.gov A similar pathway could be investigated for 3-(Propan-2-yl)- uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridin-6-ol.

Strategies for Enhancing Chemical Stability

To ensure the quality and shelf-life of a pharmaceutical product containing 3-(Propan-2-yl)- uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridin-6-ol, various strategies can be employed to enhance its chemical stability.

Formulation Considerations:

pH Adjustment: Buffering the formulation to a pH where the compound exhibits maximum stability is a common strategy. This would first require a pH-rate profile study to be conducted.

Excipient Compatibility: It is crucial to ensure that the excipients used in the formulation are compatible with the active pharmaceutical ingredient (API). For instance, in a study of a related compound, the removal of magnesium stearate (a basic lubricant) from the formulation reduced the formation of the API free base, which was more susceptible to oxidation. nih.gov

Moisture Control: For compounds susceptible to hydrolysis, controlling the moisture content of the formulation and using appropriate packaging are critical.

Antioxidant Use: If the compound is found to be susceptible to oxidative degradation, the inclusion of antioxidants in the formulation can be an effective stabilization strategy. nih.gov Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The selection of an appropriate antioxidant would depend on its compatibility with the API and other excipients.

Solid-State Form: The stability of a compound can also be influenced by its solid-state form (e.g., crystalline vs. amorphous, different polymorphs, or salt forms). A study on a similar triazolopyridine derivative suggested that replacing the hydrochloride salt with the free base form could eliminate the proton source for the transformation of N-oxides, thus preventing further degradation. nih.gov Therefore, comprehensive solid-state characterization and stability studies of different forms of 3-(Propan-2-yl)- uni.lunih.govsmolecule.comtriazolo[4,3-a]pyridin-6-ol would be beneficial.

Alternative and Advanced Applications of the 3 Propan 2 Yl 1 2 3 Triazolo 4,3 a Pyridin 6 Ol Scaffold

Material Science Applications (e.g., Electron-Acceptor Units in Organic Light Emitting Diodes - OLEDs)

The mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold is recognized for its electron-withdrawing properties, a key characteristic for materials used in organic light-emitting diodes (OLEDs). In the architecture of an OLED, materials with strong electron-accepting capabilities are crucial for efficient charge transport and recombination, which ultimately leads to light emission.

The fused triazole and pyridine (B92270) rings in the mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system create an electron-deficient core. This inherent electronic nature makes it a suitable building block for constructing bipolar host materials or electron-transporting layers in OLED devices. For instance, a novel deep-blue bipolar fluorescent emitter was developed using mdpi.comrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine as the electron acceptor, demonstrating high performance in non-doped OLEDs with an external quantum efficiency (EQE) of 6.05%. researchgate.net

Derivatives of the isomeric mdpi.comrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine have been successfully employed as host materials in green phosphorescent and delayed-fluorescence OLEDs, achieving high efficiencies and low roll-off. acs.org These studies highlight the potential of the triazolopyridine core in OLED technology. The 3-(Propan-2-yl)- mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridin-6-ol, with its electron-deficient triazolopyridine nucleus, is expected to exhibit similar electron-accepting properties. The propan-2-yl group at the 3-position can enhance solubility and improve film-forming properties, which are advantageous for device fabrication. The hydroxyl group at the 6-position could be further functionalized to tune the electronic properties or to attach the molecule to other components in a device.

Table 1: Potential OLED Performance Metrics of Materials Based on the mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine Scaffold

PropertyPotential Value/CharacteristicSignificance in OLEDs
Electron AffinityHighFacilitates electron injection and transport.
Triplet EnergyHighEnables use as a host for phosphorescent emitters.
Thermal StabilityGoodEnsures device longevity and operational stability.
SolubilityTunable via substituentsAllows for solution-based processing of OLEDs.

Molecular Chemosensors for Ions or Biomolecules

The nitrogen-rich mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold provides multiple coordination sites for metal ions, making it an excellent platform for the design of molecular chemosensors. nih.gov The lone pairs of electrons on the nitrogen atoms can selectively bind with specific cations, leading to a detectable change in the molecule's photophysical properties, such as a shift in absorption or emission spectra, or a change in fluorescence intensity (enhancement or quenching). figshare.comrsc.org

For 3-(Propan-2-yl)- mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridin-6-ol, the nitrogen atoms of the triazole and pyridine rings, as well as the oxygen atom of the hydroxyl group, could act as a multidentate binding site for metal ions. The specificity of this binding can be tailored by the geometric arrangement of these atoms. For example, a related triazolopyrimidine derivative has been shown to act as a chemosensor for Cu2+ and Zn2+ ions.

Furthermore, the hydroxyl group at the 6-position offers a site for modification to introduce specific recognition elements for biomolecules. For instance, it could be functionalized with a receptor that selectively binds to a particular protein or nucleic acid sequence. Upon binding, the conformational change in the molecule could trigger a fluorescent response, enabling the detection of the target biomolecule.

Table 2: Potential Sensing Characteristics of 3-(Propan-2-yl)- mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridin-6-ol

AnalytePotential Sensing MechanismExpected Observable Change
Metal Ions (e.g., Zn²⁺, Cu²⁺)Chelation with nitrogen and oxygen atomsFluorescence quenching or enhancement, color change.
Anions (e.g., F⁻, CN⁻)Hydrogen bonding with the hydroxyl groupChange in absorption or fluorescence spectrum.
BiomoleculesReceptor-ligand interaction after functionalizationTurn-on or turn-off fluorescence.

Fluorescent Probes and Luminophores

The rigid, planar structure and extended π-conjugation of the mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine system are conducive to strong fluorescence. mdpi.com These compounds often exhibit high photoluminescence quantum yields, making them suitable for use as fluorescent probes and luminophores. researchgate.net The emission color and intensity can be tuned by introducing different substituents onto the core structure.

In the case of 3-(Propan-2-yl)- mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridin-6-ol, the combination of an electron-donating hydroxyl group (-OH) and a weakly electron-donating propan-2-yl group on the electron-deficient triazolopyridine core can lead to interesting photophysical properties. This donor-acceptor-like structure can result in intramolecular charge transfer (ICT) upon photoexcitation, often leading to large Stokes shifts and solvent-dependent emission (solvatochromism). These properties are highly desirable for fluorescent probes as they can provide information about the polarity of the microenvironment.

The hydroxyl group also provides a handle for covalent attachment to other molecules or materials, allowing for the development of targeted fluorescent labels for biological imaging or fluorescent tags for materials science applications. The inherent fluorescence of the scaffold, combined with its potential for functionalization, makes 3-(Propan-2-yl)- mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridin-6-ol a promising candidate for the development of novel fluorescent tools.

Table 3: Predicted Photophysical Properties of 3-(Propan-2-yl)- mdpi.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyridin-6-ol

PropertyPredicted CharacteristicRationale
Absorption (λabs)UV-Vis regionExtended π-conjugated system.
Emission (λem)Blue-Green regionDependent on substituents and solvent polarity.
Quantum Yield (ΦF)Moderate to HighRigid fused-ring structure minimizes non-radiative decay.
Stokes ShiftPotentially LargePossible intramolecular charge transfer characteristics.

Conclusion and Future Directions in 3 Propan 2 Yl 1 2 3 Triazolo 4,3 a Pyridin 6 Ol Research

Summary of Current Research Advancements

Research on the nih.govacs.orgnih.govtriazolo[4,3-a]pyridine scaffold has yielded compounds with a wide array of pharmacological activities. This body of work provides a critical foundation for predicting the potential of underexplored derivatives. Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, different substituted triazolopyridines and related fused systems have shown inhibitory activity against c-Met/VEGFR-2, Smoothened (Smo), and Janus kinases (JAKs). nih.govnih.govnih.govrsc.org

Beyond oncology, the scaffold is prominent in immunology. A novel series of nih.govacs.orgnih.govtriazolo[4,3-a]pyridines was recently identified as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway. acs.org Furthermore, certain derivatives have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), another key target in cancer immunotherapy. nih.gov The versatility of the scaffold is also demonstrated by its presence in compounds targeting bromodomain-containing protein 4 (BRD4) and in agents with potential antimalarial activity. mdpi.comnih.gov This established biological relevance underscores the immense potential held by novel, uncharacterized members of this chemical family.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the near-complete absence of published scientific data for 3-(Propan-2-yl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-6-ol. Its synthesis, physicochemical properties, spectroscopic characterization, biological activity, and potential applications are yet to be systematically investigated.

The unique substitution pattern—a bulky, hydrophobic propan-2-yl (isopropyl) group at the 3-position and a polar, hydrogen-bond-donating hydroxyl group at the 6-position—presents a compelling case for dedicated research. These functional groups are expected to significantly influence the molecule's solubility, lipophilicity, and binding interactions with biological targets compared to other reported analogues.

Future research should begin with fundamental characterization and broaden into a systematic exploration of its potential.

Key Unexplored Avenues:

Physicochemical Profiling: Determination of fundamental properties such as solubility, pKa, logP, and crystal structure.

Broad-Spectrum Biological Screening: Initial screening against diverse panels of kinases, receptors, and enzymes to identify potential therapeutic areas.

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues by modifying the isopropyl and hydroxyl groups to understand their contribution to any observed biological activity.

Mechanism of Action Studies: For any identified "hit," detailed biochemical and cellular assays are needed to elucidate its mechanism of action.

Directions for Advanced Synthetic Methodologies

The synthesis of the nih.govacs.orgnih.govtriazolo[4,3-a]pyridine core is well-documented, with methods ranging from classical cyclocondensation reactions to modern catalytic approaches. researchgate.net Future work on 3-(Propan-2-yl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-6-ol should focus on developing efficient, scalable, and environmentally benign synthetic routes.

Promising methodologies that could be adapted include:

One-Pot Syntheses: Facile methods starting from readily available 2-hydrazinopyridines and aldehydes or other precursors can streamline the synthesis process. rsc.org

Palladium-Catalyzed Reactions: Efficient methods involving the palladium-catalyzed addition of hydrazides to 2-chloropyridines followed by microwave-assisted dehydration offer a robust route. organic-chemistry.org

Environmentally Benign Approaches: The use of greener catalysts like ceric ammonium (B1175870) nitrate (B79036) or iodine-mediated oxidative cyclizations in aqueous media should be explored to minimize environmental impact. organic-chemistry.org

Flow Chemistry: For scalable production for extensive biological testing, continuous flow processes could offer advantages in terms of safety, efficiency, and purity over traditional batch methods. organic-chemistry.org

These advanced methods would not only facilitate the synthesis of the target compound but also enable the rapid generation of a library of analogues for comprehensive SAR studies.

Prospects for Further Computational and Theoretical Studies

In the absence of experimental data, computational and theoretical studies provide an invaluable starting point for exploring the potential of 3-(Propan-2-yl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-6-ol. These in silico methods can predict molecular properties and guide experimental design, saving significant time and resources.

Future Computational Approaches:

Molecular Docking: The compound can be docked into the active sites of known triazolopyridine targets (e.g., kinases, PD-L1) to predict binding affinities and interaction modes. The hydroxyl and isopropyl groups can be analyzed for their potential to form key hydrogen bonds or hydrophobic interactions.

Quantum Mechanical Studies: Density Functional Theory (DFT) can be used to calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant for assessing reactivity and potential applications in materials science. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of predicted ligand-protein complexes and provide insights into the dynamic behavior of the compound within a biological environment.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound, helping to identify potential liabilities early in the discovery process.

Table 1: Hypothetical In Silico ADMET Profile for 3-(Propan-2-yl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-6-ol
PropertyPredicted ValueInterpretation
Molecular Weight (g/mol)191.22Compliant with Lipinski's Rule of Five (<500)
logP (Octanol/Water Partition)1.5 - 2.5Good balance of hydrophilicity and lipophilicity for oral absorption
Hydrogen Bond Donors1 (from -OH)Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors4 (from N, O atoms)Compliant with Lipinski's Rule of Five (≤10)
Aqueous SolubilityModerately SolubleSufficient for biological assays and potential formulation
Blood-Brain Barrier (BBB) PermeationUncertain/ModeratePotential for CNS activity, requires experimental validation

Emerging Biological Targets and Mechanistic Investigations

The structural features of 3-(Propan-2-yl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-6-ol, combined with the known activities of its parent scaffold, suggest several high-priority biological targets for investigation. The hydroxyl group may act as a key hydrogen bond donor, mimicking interactions of known inhibitors, while the isopropyl group can fill hydrophobic pockets in enzyme active sites.

Table 2: Potential Biological Targets for 3-(Propan-2-yl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-6-ol
Target ClassSpecific ExamplesRationale for Investigation
Protein Kinasesc-Met, VEGFR-2, JAK family, BRD4The triazolopyridine scaffold is a known "hinge-binder" in many kinase inhibitors. nih.govnih.govtandfonline.com
Immune CheckpointsPD-L1, IDO1Small molecules with this core have shown potent inhibition of these immunotherapy targets. acs.orgnih.gov
Hedgehog PathwaySmoothened (Smo) ReceptorTriazolopyridines have been developed as potent Smo inhibitors with in vivo antitumor activity. nih.gov
Parasitic EnzymesFalcipain-2 (malaria)Related scaffolds have been investigated as potential antimalarial agents. mdpi.com

Once a primary target is identified through screening, mechanistic studies will be crucial. This includes determining the mode of inhibition (e.g., competitive, non-competitive), measuring binding kinetics using techniques like Surface Plasmon Resonance (SPR), and solving co-crystal structures to visualize the binding interactions at an atomic level.

Potential for Novel Non-Biological Applications

While the primary focus for nitrogen heterocycles is often medicinal, their unique electronic and structural properties make them attractive for materials science applications. openmedicinalchemistryjournal.com The delocalized π-system of the nih.govacs.orgnih.govtriazolo[4,3-a]pyridine core, coupled with the influence of its substituents, could be exploited in several non-biological domains.

Potential Non-Biological Avenues:

Organic Electronics: The electron-deficient nature of the pyridine (B92270) ring fused to the electron-rich triazole ring can impart useful semiconductor properties. Derivatives could be investigated as components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). Some related triazolopyridine isomers have been explored as organic sensitizers for solar cells. nih.gov

Chemosensors: The nitrogen atoms in the heterocyclic core can act as coordination sites for metal ions. Functionalization could lead to the development of selective fluorescent or colorimetric sensors for detecting specific metal cations or anions in environmental or biological samples.

Corrosion Inhibitors: Nitrogen-containing heterocycles are well-known for their ability to adsorb onto metal surfaces and inhibit corrosion. The potential of this compound to protect steel or other alloys in acidic or saline environments could be a valuable area of industrial research.

Interdisciplinary Research Opportunities

The comprehensive exploration of 3-(Propan-2-yl)- nih.govacs.orgnih.govtriazolo[4,3-a]pyridin-6-ol necessitates a highly interdisciplinary approach. Collaborative efforts between different scientific fields will be essential to unlock its full potential.

Chemistry and Biology: Synthetic chemists can create the compound and its analogues, while biochemists and pharmacologists can perform biological screening and mechanism-of-action studies. This synergy is fundamental to any drug discovery effort. nih.gov

Computational and Experimental Science: Computational chemists can predict properties and guide experimental work, creating a feedback loop that accelerates the research process. Experimental validation of computational hypotheses is key to building robust models.

Medicinal Chemistry and Materials Science: A joint effort could explore both the therapeutic and material applications of the same core scaffold, leading to a more holistic understanding of its chemical potential. For example, properties like fluorescence, relevant to materials science, can also be harnessed for developing biological probes.

AI and Machine Learning: Integrating artificial intelligence into the research workflow can accelerate hypothesis generation, predict synthetic routes, analyze complex biological data, and identify novel drug-target relationships, pushing the boundaries of traditional research. acs.org

Q & A

Advanced Question

Property Method Example Data
Solubility Shake-flask method (pH 7.4 buffer)2.3 mg/mL in aqueous solution
Thermal Stability Differential Scanning Calorimetry (DSC)Melting point: 218–220°C
LogP HPLC-derived octanol-water partitionLogP = 1.8 ± 0.2
X-ray crystallography is critical for confirming solid-state conformation, particularly for hydrogen-bonding networks .

How to design a pharmacological study to evaluate its biological activity?

Advanced Question

  • In Vitro Assays :
    • Target Binding : Use fluorescence polarization to measure affinity for kinases or GPCRs.
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ calculations.
  • Structural Analogs : Compare activity with derivatives (e.g., 3-cyclopropyl or 6-amine variants) to establish structure-activity relationships (SAR).
    A 2021 patent highlighted potent inhibition of MAPK pathways in analogues, suggesting a similar screening framework .

How to address discrepancies in reported solubility values across studies?

Advanced Question
Contradictions may stem from:

  • pH Variability : Solubility increases under acidic conditions due to protonation of the triazole nitrogen.
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Use powder X-ray diffraction (PXRD) to identify phases.
    A 2024 study standardized measurements by pre-equilibrating solutions at 25°C for 24 hours and filtering through 0.22 μm membranes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol
Reactant of Route 2
Reactant of Route 2
3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol

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